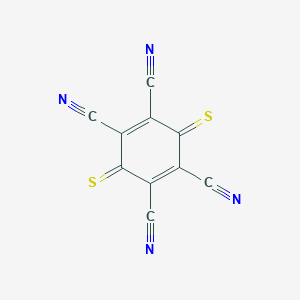
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is a complex organic compound characterized by its unique structure and chemical properties
准备方法
The synthesis of 3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexa-1,4-diene derivatives with sulfur-containing reagents under controlled conditions. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
化学反应分析
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like lead dioxide and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound with lead dioxide in acetic acid can yield different imidazole derivatives .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems. Industrial applications include its use in the development of new materials and chemical processes .
作用机制
The mechanism of action of 3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic and nucleophilic reactions, depending on the specific conditions and reagents used. These interactions can lead to the formation of different products and intermediates, which can be further studied to understand the compound’s effects .
相似化合物的比较
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be compared with other similar compounds, such as N1,N4-diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of sulfanylidene groups, which contribute to its distinct chemical behavior .
属性
CAS 编号 |
90327-18-7 |
|---|---|
分子式 |
C10N4S2 |
分子量 |
240.3 g/mol |
IUPAC 名称 |
3,6-bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10N4S2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15 |
InChI 键 |
JVBCJDVZIZWZTH-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=S)C(=C(C1=S)C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


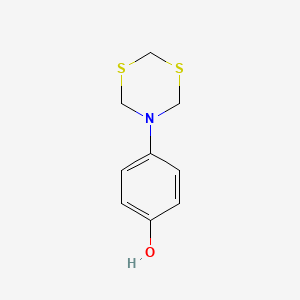
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
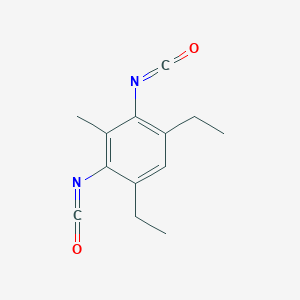

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
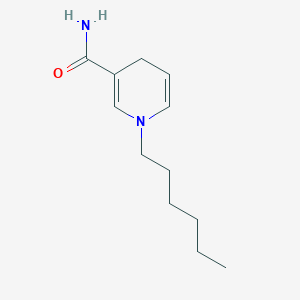
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
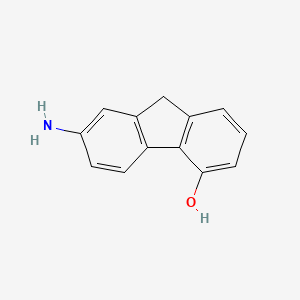
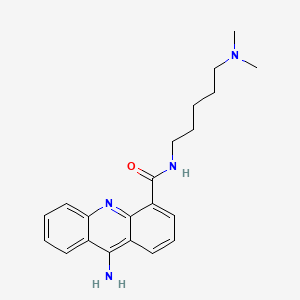
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
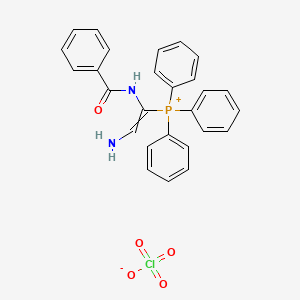
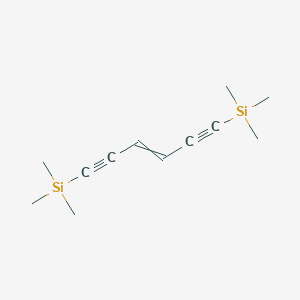
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
